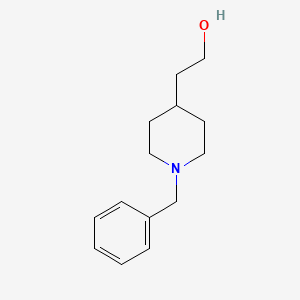
2-(1-Benzylpiperidin-4-yl)ethanol
Overview
Description
“2-(1-Benzylpiperidin-4-yl)ethanol” is a chemical compound with the molecular formula C14H21NO . It has an average mass of 234.337 Da and a monoisotopic mass of 234.173218 Da .
Molecular Structure Analysis
The molecular structure of “2-(1-Benzylpiperidin-4-yl)ethanol” is complex, with several freely rotating bonds . It has been crystallized with four crystallographically unique molecules in the asymmetric unit .Physical And Chemical Properties Analysis
“2-(1-Benzylpiperidin-4-yl)ethanol” has a density of 1.1±0.1 g/cm3, a boiling point of 382.7±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 66.6±3.0 kJ/mol and a flash point of 185.3±26.5 °C .Scientific Research Applications
Catalytic Hydrogenation Processes
The hydrogenation of compounds related to 2-(1-Benzylpiperidin-4-yl)ethanol, like 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride, has been extensively studied. Such research focuses on the effects of solvents and reaction conditions, including temperature and catalyst loading, on the hydrogenation process. This research provides insights into the properties of catalysts like 5% Pt/C and the impact of solvent hydrogen-bond acceptor ability on the kinetics of the reaction (Jelčić et al., 2016).
Green Synthesis Methods
There is significant research in the field of green chemistry, particularly in the synthesis of optically active aromatic alcohols, which includes compounds like 2-(1-Benzylpiperidin-4-yl)ethanol. The use of biocatalysts, such as Lactobacillus paracasei, for the enantioselective production of related alcohols demonstrates a move towards more environmentally friendly and sustainable production methods. These studies optimize bioreduction conditions to achieve high yields and purity (Şahin, 2019).
Synthesis of Novel Compounds
Research also encompasses the synthesis of novel compounds using 2-(1-Benzylpiperidin-4-yl)ethanol or related structures. These studies include the development of new classes of compounds with potential medicinal applications, such as calcium sensing receptor positive allosteric modulators (Gustafsson et al., 2010).
Protective Groups in Polymer Chemistry
In the field of polymer chemistry, related compounds to 2-(1-Benzylpiperidin-4-yl)ethanol, like 2-(pyridin-2-yl)ethanol, have been used as protecting groups for carboxylic acids. These compounds provide insights into the selective removal of protective groups, which is crucial in the synthesis of complex polymer structures (Elladiou & Patrickios, 2012).
Mechanism of Action
Target of Action
The primary target of 2-(1-Benzylpiperidin-4-yl)ethanol is the acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Mode of Action
2-(1-Benzylpiperidin-4-yl)ethanol interacts with its targets by inhibiting the action of AChE and BuChE enzymes . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
Result of Action
The molecular and cellular effects of 2-(1-Benzylpiperidin-4-yl)ethanol’s action are primarily related to its impact on cholinergic signaling. By inhibiting AChE and BuChE, the compound increases acetylcholine levels, enhancing cholinergic signaling. This can lead to improved memory and learning, making the compound potentially useful in the treatment of cognitive disorders such as Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of 2-(1-Benzylpiperidin-4-yl)ethanol can be influenced by various environmental factors. For example, the compound’s radical scavenging capabilities can be affected by the presence of free radicals in both lipid and aqueous environments . Additionally, factors such as pH, temperature, and the presence of other substances can also impact the compound’s stability and efficacy.
properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFPTWSKNJHCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369335 | |
| Record name | 2-(1-benzylpiperidin-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylpiperidin-4-yl)ethanol | |
CAS RN |
76876-70-5 | |
| Record name | 2-(1-benzylpiperidin-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















